

Hexachloropropene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexachloropropene**

Cat. No.: **B155961**

[Get Quote](#)

CAS Number: 1888-71-7

This technical guide provides an in-depth overview of **hexachloropropene** (HCP), a chlorinated aliphatic hydrocarbon. The information presented is intended for researchers, scientists, and professionals in drug development, covering its chemical and physical properties, toxicological profile, metabolic pathways, and relevant experimental protocols.

Chemical and Physical Properties

Hexachloropropene, also known as perchloropropene, is a colorless to light yellow liquid at room temperature.^{[1][2]} It is primarily used as a solvent, plasticizer, and a component in hydraulic fluids.^[3] It also serves as an intermediate in chemical synthesis, for example, in the production of uranium tetrachloride.^{[1][4]}

Table 1: Physical and Chemical Properties of **Hexachloropropene**

Property	Value	Reference(s)
CAS Number	1888-71-7	[1]
Molecular Formula	C ₃ Cl ₆	[2]
Molecular Weight	248.75 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1] [2]
Melting Point	-73 °C	[2]
Boiling Point	209-210 °C	[2]
Density	1.765 g/cm ³ at 25 °C	[2]
Vapor Density	8.3 - 8.59 (Air = 1.0)	[2] [5]
Vapor Pressure	0.244 mmHg at 25 °C	[6]
Refractive Index	n _{20/D} 1.549	[5]
Solubility in Water	0.0075 g/L; Insoluble	[4] [7]
Solubility in Organic Solvents	Soluble in carbon tetrachloride, ethanol, and diethyl ether. [1] Sparingly soluble in chloroform and methanol; slightly soluble in acetonitrile. [8]	[1] [8]

Toxicological Profile

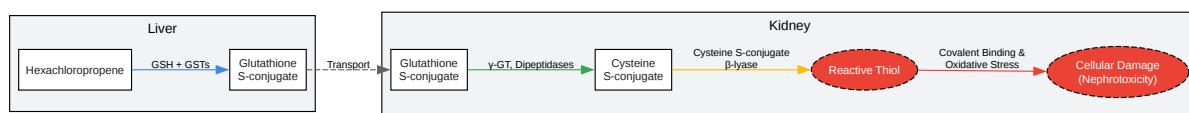
Hexachloropropene is classified as a toxic substance and poses significant health risks upon exposure.

Table 2: Toxicological Data for **Hexachloropropene**

Endpoint	Value/Observation	Reference(s)
Acute Inhalation Toxicity (Rat)	LC50 = 425 ppm for 30 minutes	[6]
Primary Routes of Exposure	Inhalation, skin contact	[3]
Target Organs	Respiratory system, liver, kidneys	[6][9]
Health Effects	Skin and eye irritation, respiratory tract irritation.[2] May cause liver and kidney damage.[6] Classified as a neurotoxin.[6]	[2][6]
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.	[9]

Reactivity and Stability

Hexachloropropene is stable under recommended storage conditions.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen chloride gas.[2]


Metabolic Pathway and Mechanism of Toxicity

The nephrotoxicity of **hexachloropropene** is believed to occur through a process of metabolic activation. This pathway involves the conjugation of **hexachloropropene** with glutathione (GSH), primarily in the liver, followed by processing in the kidneys to a reactive thiol that can damage renal cells.

The proposed mechanism involves the following key steps:

- Glutathione S-conjugation: **Hexachloropropene** reacts with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs).

- Translocation to the Kidney: The resulting glutathione conjugate is transported to the kidneys.
- Enzymatic Processing: In the kidney, the glutathione conjugate is sequentially metabolized by γ -glutamyltransferase (GGT) and dipeptidases to form the corresponding cysteine S-conjugate.
- Bioactivation: The cysteine S-conjugate is a substrate for the renal cysteine S-conjugate β -lyase (C-S lyase), which cleaves the C-S bond to generate a reactive thiol intermediate.
- Cellular Damage: This reactive thiol can covalently bind to cellular macromolecules, such as proteins and DNA, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death and organ damage.

[Click to download full resolution via product page](#)

Metabolic activation pathway of **Hexachloropropene** leading to nephrotoxicity.

Experimental Protocols

This section outlines methodologies for key experiments related to the study of **hexachloropropene**.

Synthesis of Hexachloropropene

Hexachloropropene can be synthesized via the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane.^[1]

Materials:

- 1,1,1,2,2,3,3-heptachloropropane
- Potassium hydroxide (or calcium hydroxide)[1][4]
- Methanol (if using KOH)[1]
- Hydrochloric acid (for workup)[4]
- Sodium bicarbonate solution (for workup)[4]
- Water
- Molecular sieves
- Reaction flask, reflux condenser, separatory funnel, storage vessel

Procedure:

- Combine 1,1,1,2,2,3,3-heptachloropropane with an excess of a strong base (e.g., potassium hydroxide in methanol or calcium hydroxide) in a reaction flask equipped with a reflux condenser.[1][4]
- Heat the mixture to drive the E2 elimination reaction to completion. For example, when using calcium hydroxide, the mixture can be heated to 90°C.[4]
- After the reaction is complete, cool the mixture and perform a workup. This typically involves washing the product layer with a dilute acid (e.g., hydrochloric acid) followed by a sodium bicarbonate solution to neutralize any remaining acid.[4]
- A final wash with water is performed.[4]
- The organic product layer is separated and dried using a drying agent such as molecular sieves.[4]
- The final product, **hexachloropropene**, can be purified further if necessary.

In Vitro Cytotoxicity Assay

A general protocol to assess the cytotoxicity of **hexachloropropene** using a colorimetric assay (e.g., MTT or WST-8) is described below.

Materials:

- Target cell line (e.g., renal proximal tubule epithelial cells)
- Cell culture medium and supplements
- 96-well plates
- **Hexachloropropene** stock solution (dissolved in a suitable solvent like DMSO)
- Cytotoxicity detection reagent (e.g., MTT, WST-8)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[10]
- Prepare serial dilutions of the **hexachloropropene** stock solution in the cell culture medium.
- Remove the old medium from the cells and add the different concentrations of the **hexachloropropene**-containing medium to the wells. Include appropriate controls (vehicle control, positive control).[7]
- Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[10]
- At the end of the incubation period, add the cytotoxicity detection reagent to each well and incubate according to the manufacturer's instructions.[11]
- Measure the absorbance at the appropriate wavelength using a microplate reader.[7]
- Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect of **hexachloropropene**.

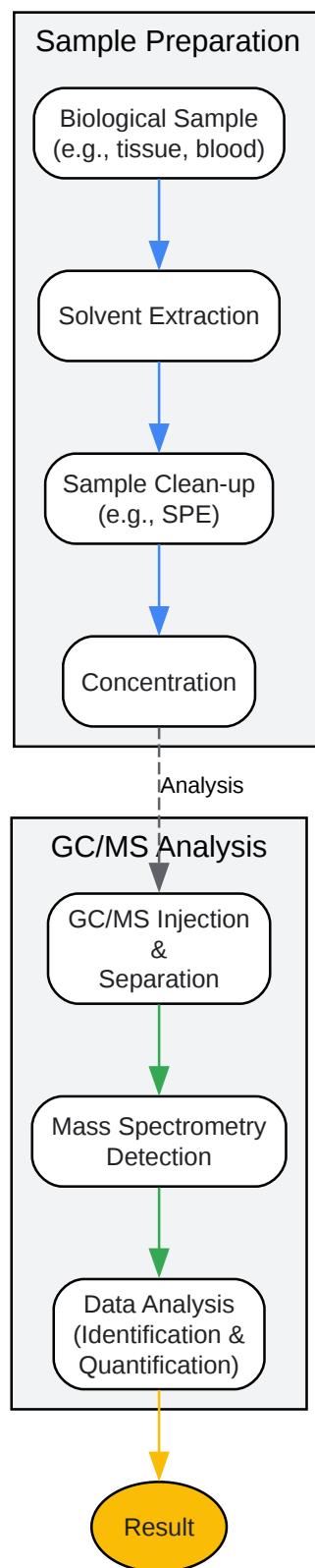
Cysteine S-conjugate β -lyase Activity Assay

This assay measures the activity of the enzyme responsible for the bioactivation of the cysteine S-conjugate of **hexachloropropene**. A general protocol using a model substrate is provided.

Materials:

- Rat kidney cytosolic and/or mitochondrial fractions (as the enzyme source)
- A model cysteine S-conjugate substrate (e.g., S-(2-benzothiazolyl)-L-cysteine)[[9](#)]
- Potassium phosphate buffer (pH 7.2-7.4)
- Trichloroacetic acid (to stop the reaction)
- Spectrophotometer

Procedure:


- Prepare the reaction mixture containing the potassium phosphate buffer and the cysteine S-conjugate substrate.[[2](#)]
- Initiate the reaction by adding the kidney subcellular fraction (cytosol or mitochondria).
- Incubate the reaction at 37°C for a defined period.
- Stop the reaction by adding trichloroacetic acid.[[2](#)]
- Centrifuge to pellet the precipitated protein.
- Measure the formation of the product (e.g., 2-mercaptobenzothiazole from S-(2-benzothiazolyl)-L-cysteine) by spectrophotometry at its maximum absorbance wavelength (e.g., 321 nm).[[2](#)]
- Enzyme activity is calculated based on the rate of product formation.

Analysis of Hexachloropropene in Biological Samples by GC/MS

Gas chromatography-mass spectrometry (GC/MS) is a standard method for the detection and quantification of **hexachloropropene** in biological matrices.

Procedure Outline:

- Sample Preparation:
 - Extraction: Extract **hexachloropropene** from the biological matrix (e.g., blood, tissue homogenate) using a suitable organic solvent.[\[3\]](#)
 - Clean-up: Remove interfering substances from the extract using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning.[\[3\]](#)
 - Concentration: If necessary, concentrate the sample to increase the analyte concentration, for example, by nitrogen blowdown.[\[12\]](#)
- GC/MS Analysis:
 - Injection: Inject a small volume of the prepared sample into the GC.
 - Separation: The components of the sample are separated based on their volatility and interaction with the GC column's stationary phase.
 - Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of **hexachloropropene**.
 - Quantification: The amount of **hexachloropropene** can be quantified by comparing the peak area of the analyte to that of a known concentration of an internal standard.

[Click to download full resolution via product page](#)

General workflow for the analysis of **Hexachloropropene** in biological samples.

Safety and Handling

Hexachloropropene is a hazardous substance and should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with a face shield, and protective clothing.[\[2\]](#) Use a respirator with an appropriate filter if working in an area with poor ventilation.[\[9\]](#)
- Handling: Avoid contact with skin, eyes, and inhalation of vapors.[\[2\]](#) Use in a well-ventilated area, preferably in a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#) Keep away from strong oxidizing agents.[\[2\]](#)
- Spills: In case of a spill, evacuate the area. Cover the spill with a dry absorbent material such as lime, sand, or soda ash and place it in a covered container for disposal.[\[3\]](#)
- First Aid:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[\[3\]](#)
 - Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[\[3\]](#)
 - Inhalation: Move the person to fresh air.[\[2\]](#)
 - In all cases of exposure, seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexachloropropene - Wikipedia [en.wikipedia.org]

- 2. Cysteine S-conjugate β -lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism of nephrotoxic action due to organohalogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivation of hexachlorobutadiene by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Purification and characterization of human kidney cytosolic cysteine conjugate beta-lyase activity. | Sigma-Aldrich [merckmillipore.com]
- 9. Renal cysteine conjugate beta-lyase. Bioactivation of nephrotoxic cysteine S-conjugates in mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dojindo.com [dojindo.com]
- 12. organonation.com [organonation.com]
- To cite this document: BenchChem. [Hexachloropropene: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155961#hexachloropropene-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com